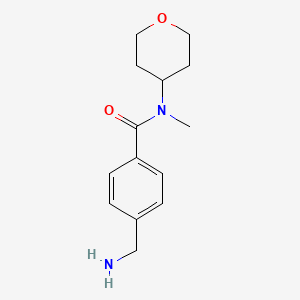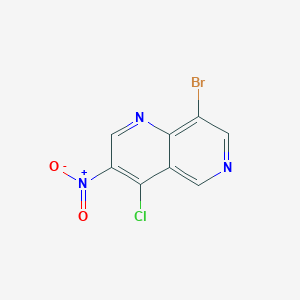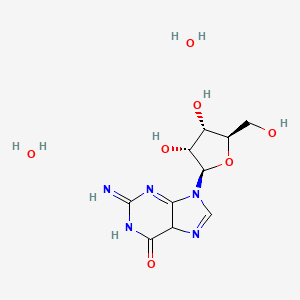
3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a cyanoacrylamide moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide typically involves the reaction of 3-bromo-5-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets, leading to various biological effects. The cyanoacrylamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-methylphenylboronic acid
- 3-Bromo-5-methylphenylmethanamine hydrochloride
- 3-Bromo-5-methylphenol
Uniqueness
Compared to similar compounds, 3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide is unique due to the presence of the cyanoacrylamide group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other brominated methylphenyl compounds, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
(E)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4+ |
InChI-Schlüssel |
GVBOJCPCDLLXMW-RUDMXATFSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)Br)/C=C(\C#N)/C(=O)N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)

![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)
![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)



![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)


![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)
